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Compound of Interest

Compound Name: ARV-825

Cat. No.: B15608622

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive overview and detailed protocols for the
utilization of ARV-825, a first-in-class BET degrader, in preclinical in vivo xenograft models. The
information compiled herein is intended to guide researchers in designing and executing robust
studies to evaluate the anti-tumor efficacy of ARV-825.

Introduction

ARV-825 is a Proteolysis Targeting Chimera (PROTAC) that potently and selectively induces
the degradation of Bromodomain and Extra-Terminal domain (BET) proteins, primarily BRD4.[1]
It functions as a heterobifunctional molecule, simultaneously binding to a BET bromodomain
and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent
proteasomal degradation of the target protein.[2][3] This degradation of BRD4 leads to the
downregulation of key oncogenes, most notably c-Myc, resulting in suppressed tumor growth,
cell cycle arrest, and apoptosis in various cancer models.[4][5][6] These notes summarize key
guantitative data from multiple studies and provide standardized protocols for its application in

xenograft models.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of ARV-825 across different cancer
xenograft models as reported in peer-reviewed literature.
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Table 1: ARV-825 Efficacy in Gastric Cancer Xenograft Model

Parameter Details Reference
Cell Line HGC27 [4]
Animal Model Nude mice [4]
ARV-825 Dose 10 mg/kg [4]

Administration

Intraperitoneal (i.p.), daily for
20 days

[4]

Vehicle Control

10% Kolliphor® HS15

[4]

Tumor Volume at Initiation

~100 mm3

[417]

Efficacy Outcome

Significantly reduced tumor

burden compared to control.

[4]

Biomarker Changes

Downregulation of BRD4

protein expression in vivo.

[4]

Toxicity

No statistically significant

difference in body weight gain.

No other obvious side effects
detected.

Table 2: ARV-825 Efficacy in NUT Carcinoma Xenograft Model
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Parameter Details Reference
Cell Line 3T3-BRD4-NUT [9]
Animal Model Nude mice [8]
ARV-825 Dose 10 mg/kg [8]

Administration

Intraperitoneal (i.p.), daily

[8]

Vehicle Control

PBS

[8]

Tumor Volume at Initiation

~200 mm3

[8]

Efficacy Outcome

Significantly decreased tumor
burden and reduced tumor

weight compared to control.

[8]

Biomarker Changes

Reduced BRD4 protein levels

in vivo.

[8]

Toxicity

No statistically significant
differences in body weight. No
other noticeable negative

effects observed.

[8]

Table 3: ARV-825 Efficacy in Thyroid Carcinoma Xenograft Model
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Parameter Details Reference
Cell Line TPC-1 [2]
Animal Model SCID mice [2]
ARV-825 Dose 5 or 25 mg/kg [2]
Administration Oral, daily for 35 days [2]
Tumor Establishment 16-18 days post-injection [2]
Potently inhibited xenograft
Efficacy Outcome growth and decreased [2]

estimated daily tumor growth.

Biomarker Changes

BRD4 protein degradation; c-
Myc, Bcl-xL, and cyclin D1
downregulation in tumor

tissues.

[2]19]

Toxicity

Well-tolerated doses.

[2]

Table 4: ARV-825 Efficacy in Neuroblastoma Xenograft Model
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Parameter Details Reference
Cell Line SK-N-BE(2) [5]
Animal Model Nude mice (n=8 per group) [5]

ARV-825 Dose

5 mg/kg

[5]

Administration

Intraperitoneal (i.p.), every day

for 20 days

[5]

Vehicle Control

Vehicle control

[5]

Efficacy Outcome

Profoundly reduced tumor
growth.

[5]

Biomarker Changes

Downregulation of BRD4 and
MYCN protein expression.

Reduced Ki67 positive cells.

[5]

Toxicity

No statistically significant
difference in body weight gain.
No other obvious toxic effects

found.

[5]

Table 5: ARV-825 Efficacy in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Model
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Parameter Details Reference
Cell Line CCRF-CEM [10]
Animal Model Nude mice (n=5 per group) [10]
ARV-825 Dose 10 mg/kg [10]
Administration LZ:riZe;::jzeal (p.), every day [10]
Vehicle Control Vehicle control [10]

Significantly inhibited tumor
Efficacy Outcome growth and reduced final tumor  [10]

weight.

Downregulation of BRD4 and
) c-Myc expression. Reduced
Biomarker Changes ) ] [10]
Ki67 and increased cleaved-

caspase 3 staining.

. No significant difference in
Toxicity ) [10]
mice body mass.

Experimental Protocols

Protocol 1: General Animal Handling and Tumor Cell
Implantation

o Animal Model: Utilize immunodeficient mice (e.g., Nude, SCID, NOD/SCID gamma)
appropriate for the cell line being used.[2][4][5][11] House animals in a pathogen-free
environment, adhering to institutional animal care and use committee (IACUC) guidelines.

o Cell Culture: Culture the selected cancer cell line (e.g., HGC27, TPC-1, SK-N-BE(2)) under
recommended sterile conditions.

o Cell Preparation for Implantation:

o Harvest cells during the logarithmic growth phase.
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o Wash cells with sterile phosphate-buffered saline (PBS).

o Resuspend cells in an appropriate medium, such as a PBS and Matrigel mixture, to a final
concentration typically between 1x10° and 1x107 cells per 100-200 pL.

e Tumor Implantation:
o Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).

o Subcutaneously inject the cell suspension into the flank of the mouse using a 27-gauge
needle.

o Monitor animals for recovery from anesthesia.
Protocol 2: ARV-825 Formulation and Administration
e ARV-825 Reconstitution:

o ARV-825 is typically supplied as a powder. For in vivo use, it must be formulated into a
solution or suspension.

o For Intraperitoneal (i.p.) Injection: A common vehicle is 10% Kolliphor® HS15 in sterile
water or a solution of DMSO, PEG300, Tween80, and saline.[4][11] A suggested
formulation protocol:

1. Prepare a stock solution of ARV-825 in DMSO (e.g., 100 mg/mL).[11]

2. For a 1 mg/mL final concentration, add 50 pL of the DMSO stock to 400 uL of PEG300
and mix.

3. Add 50 pL of Tween80 and mix.

4. Add 500 pL of sterile ddH20 or saline to reach a final volume of 1 mL. Prepare fresh
daily.[11]

o For Oral Gavage: Formulate ARV-825 in a vehicle suitable for oral administration, such as
a solution containing DMSO and corn oil.[2][11]
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» Dosing and Administration Schedule:

o

Dosing can range from 5 mg/kg to 25 mg/kg, administered daily.[2][5]

Calculate the injection volume based on the individual animal's body weight.

[¢]

Administer the drug via the chosen route (i.p. or oral) at the same time each day for the
duration of the study (typically 14-35 days).[2][4][10]

[¢]

[¢]

Administer an equivalent volume of the vehicle solution to the control group.

Protocol 3: Tumor Measurement and Animal Monitoring

e Tumor Growth Monitoring:

o Begin treatment when tumors reach a predetermined average volume (e.g., 100-200
mm3).[4][8]

o Measure tumor dimensions (length and width) using digital calipers every 2-3 days.
o Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.[10]
e Animal Well-being:
o Monitor animal body weight every 2-4 days as an indicator of systemic toxicity.[4][5][10]

o Observe animals daily for any signs of distress, such as changes in behavior, posture, or

activity.
e Study Endpoint:

o At the end of the treatment period, euthanize mice according to IACUC-approved
protocols.

o Excise tumors, measure their final weight, and process them for further analysis (e.g.,
Western blotting, immunohistochemistry).[4][10]

Protocol 4: Pharmacodynamic Analysis
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» Tissue Collection: Collect tumors and other relevant organs at the end of the study. Flash-
freeze a portion for protein/RNA analysis and fix the remainder in formalin for
immunohistochemistry (IHC).

o Western Blotting:
o Prepare protein lysates from tumor tissue.

o Perform Western blotting to assess the levels of BRD4, BRD2, BRD3, c-Myc, and markers
of apoptosis (cleaved caspase-3, cleaved PARP).[4][5]

e Immunohistochemistry (IHC):

o Stain formalin-fixed, paraffin-embedded tumor sections for markers of proliferation (e.g.,
Ki67) and target engagement (e.g., BRD4).[4][10]

Visualizations
Mechanism of Action of ARV-825
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Caption: Mechanism of ARV-825-induced BRD4 degradation and downstream effects.
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Experimental Workflow for In Vivo Xenograft Study
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Caption: Standard workflow for an ARV-825 in vivo xenograft efficacy study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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